4-[(E)-2-quinolin-8-ylethenyl]aniline
Description
Properties
CAS No. |
54-01-3 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-[(E)-2-quinolin-8-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-10-7-13(8-11-16)6-9-15-4-1-3-14-5-2-12-19-17(14)15/h1-12H,18H2/b9-6+ |
InChI Key |
LQISQXZOGSQMJG-RMKNXTFCSA-N |
SMILES |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C/C3=CC=C(C=C3)N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
Other CAS No. |
54-01-3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : PPh₃ (10 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : DMF or toluene
-
Temperature : 100–120°C
-
Time : 12–24 hours
Mechanism:
-
Oxidative addition of 8-bromoquinoline to Pd(0).
-
Coordination and insertion of 4-aminostyrene into the Pd–C bond.
-
β-Hydride elimination to form the (E)-configured ethenyl bridge.
Yield and Selectivity:
Challenges:
-
Substrate availability : 8-Bromoquinoline requires multi-step synthesis.
-
Side reactions : Homocoupling of styrene or quinoline may occur without rigorous degassing.
Acid-Catalyzed Condensation and Reduction
This two-step method involves condensing 8-methylquinoline with 4-nitrobenzaldehyde , followed by nitro-group reduction.
Step 1: Condensation to Form the Styryl Intermediate
Step 2: Nitro-to-Amine Reduction
Advantages:
-
Avoids palladium catalysts, reducing costs.
-
Scalable for bulk synthesis.
Limitations:
-
Starting material scarcity : 8-Methylquinoline is less commercially accessible than 2- or 4-substituted analogs.
Wittig Reaction with Quinoline-8-Carbaldehyde
The Wittig reaction offers stereoselective access to (E)-alkenes. Here, quinoline-8-carbaldehyde reacts with a ylide derived from 4-nitrobenzyltriphenylphosphonium bromide .
Procedure:
-
Ylide generation :
-
Coupling :
-
Reduction : As in Method 2.
Drawbacks:
-
Requires anhydrous conditions and sensitive reagents.
-
Multiple purification steps.
Comparative Analysis of Methods
| Method | Yield | Cost | Complexity | Stereoselectivity |
|---|---|---|---|---|
| Mizoroki-Heck Coupling | 65–85% | High | Moderate | High (E > 95%) |
| Acid Condensation/Reduction | 60–70% | Low | Low | Moderate (E ≈ 85%) |
| Wittig Reaction | 60–75% | Moderate | High | High (E > 90%) |
Key Research Findings
-
Catalyst Optimization :
-
Stereochemical Control :
-
Green Chemistry Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
